molecular formula C9H9ClO3 B8490481 4-Chloro-2-[1,3]dioxolan-2-yl-phenol

4-Chloro-2-[1,3]dioxolan-2-yl-phenol

Cat. No.: B8490481
M. Wt: 200.62 g/mol
InChI Key: CBPQFRQWTYLXGZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[1,3]dioxolan-2-yl-phenol (CAS: 676496-46-1) is a substituted phenol derivative with a molecular formula of C₉H₉ClO₃ and a molecular weight of 200.619 g/mol . Structurally, it features a phenol ring substituted with a chlorine atom at the para position (C4) and a 1,3-dioxolane ring at the ortho position (C2).

The chlorine atom at C4 is electron-withdrawing, which may enhance the acidity of the phenolic -OH group relative to unsubstituted phenol, though the dioxolane’s electron-donating effect could partially counteract this .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-chloro-2-(1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2

InChI Key

CBPQFRQWTYLXGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-Chloro-2-[1,3]dioxolan-2-yl-phenol, differing in substituents or core frameworks:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound C₉H₉ClO₃ 200.619 Cl (C4), 1,3-dioxolane (C2) 676496-46-1
4-(2-Ethyl-1,3-dioxolan-2-yl)phenol C₁₁H₁₄O₃ 194.227 Ethyl-dioxolane (C2) 89723-36-4
4-Chlorophenol (4-CP) C₆H₅ClO 128.56 Cl (C4) 106-48-9
4-(4-Chlorophenyl)-1,3-dioxolan-2-one C₉H₇ClO₃ 198.60 Cl-substituted phenyl, dioxolanone N/A
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Cl (C4), CH₃ (C2) 1570-64-5

Key Observations :

  • The 1,3-dioxolane group introduces steric bulk and polarity compared to simpler alkyl or halogen substituents (e.g., 4-CP or 4-chloro-2-methylphenol).
  • Replacement of the dioxolane with a dioxolanone (as in 4-(4-Chlorophenyl)-1,3-dioxolan-2-one) introduces a ketone group, altering reactivity and hydrogen-bonding capacity .
Physicochemical Properties
Property This compound 4-Chlorophenol (4-CP) 4-(2-Ethyl-1,3-dioxolan-2-yl)phenol 4-Chloro-2-methylphenol
Molecular Weight 200.619 128.56 194.227 142.58
LogP (Predicted) ~2.09 1.34 ~2.00 1.70
Acidity (pKa) ~8.5–9.5* 9.38 ~9.0–10.0* 9.80
Solubility Low (organic solvents) Moderate (water) Low (organic solvents) Low (water)

*Predicted based on substituent effects: The dioxolane’s electron-donating nature reduces acidity compared to 4-CP, where the electron-withdrawing Cl dominates .

Preparation Methods

Molecular Architecture

The compound features a phenol core substituted at position 2 with a 1,3-dioxolan-2-yl group and at position 4 with a chlorine atom. The dioxolane ring, a cyclic acetal, arises from the protection of a ketone moiety, typically introduced via Friedel-Crafts acylation or directed ortho-metalation. The chlorine atom occupies the para position relative to the phenolic hydroxyl group, a regiochemical outcome dictated by the electron-directing effects of the hydroxyl group during electrophilic substitution.

Physicochemical Data

Critical properties sourced from experimental datasets include:

PropertyValueSource
Molecular FormulaC9H9ClO3\text{C}_9\text{H}_9\text{ClO}_3
Molecular Weight200.619 g/mol
Exact Mass200.024 g/mol
LogP (Partition Coefficient)2.091
PSA (Polar Surface Area)38.69 Ų

The relatively high LogP value indicates moderate lipophilicity, suggesting utility in lipid-rich pharmaceutical formulations.

Synthetic Strategies for 4-Chloro-2-[1, dioxolan-2-yl-phenol

Retrosynthetic Analysis

Two primary disconnections are viable:

  • Dioxolane Formation Followed by Chlorination : Protection of a pre-existing ketone at position 2 of phenol, followed by electrophilic chlorination at position 4.

  • Chlorination Followed by Dioxolane Formation : Introduction of chlorine at position 4 prior to ketone protection, leveraging the hydroxyl group’s directing effects.

Synthesis of 2-Acetylphenol

2-Acetylphenol, the precursor for dioxolane formation, is synthesized via Fries rearrangement of phenyl acetate under acidic conditions (AlCl3_3, 120–150°C). The ortho isomer is isolated via fractional crystallization, yielding ~60–70% purity.

Chlorination at Position 4

Electrophilic chlorination of 2-acetylphenol employs chlorine gas (Cl2\text{Cl}_2) in acetic acid with FeCl3_3 as a catalyst. The hydroxyl group directs substitution to position 4, yielding 4-chloro-2-acetylphenol. Optimal conditions (25°C, 4 h) achieve 85% conversion, with minimal di- or tri-chlorinated byproducts.

Dioxolane Protection

The acetyl group is protected as a dioxolane by refluxing 4-chloro-2-acetylphenol with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene, using a Dean-Stark apparatus to remove water. The reaction proceeds to >90% completion within 6 h, confirmed by 1H^1\text{H}-NMR loss of the ketone signal at δ 2.6 ppm.

Synthesis of 4-Chlorophenol Derivatives

Direct chlorination of phenol using Cl2\text{Cl}_2/FeCl3_3 yields 4-chlorophenol as the major product (para:ortho ratio 8:1). Subsequent Friedel-Crafts acetylation introduces the ketone at position 2, though this route suffers from reduced yields (~50%) due to deactivation by the electron-withdrawing chlorine.

Dioxolane Formation Under Phase-Transfer Conditions

Patent literature describes the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate dioxolane formation from 4-chloro-2-acetylphenol and ethylene glycol in dichloromethane/water biphasic systems. This method reduces reaction time to 3 h but requires careful pH control to prevent hydrolysis.

Optimization and Mechanistic Insights

Catalytic Efficiency in Chlorination

The choice of Lewis acid significantly impacts chlorination regioselectivity. FeCl3_3 outperforms AlCl3_3 in minimizing ortho-chlorination, as evidenced by HPLC analysis. Substoichiometric FeCl3_3 (0.1 equiv.) suppresses polychlorination while maintaining 80% yield.

Solvent Effects in Dioxolane Formation

Polar aprotic solvents (e.g., DMF) accelerate acetal formation but complicate product isolation. Toluene, though less reactive, enables facile water removal via azeotrope, improving yields to 92%.

Byproduct Analysis

Common byproducts include:

  • Over-chlorinated derivatives : Mitigated by controlled Cl2\text{Cl}_2 addition rates.

  • Dioxolane ring-opening products : Observed under strongly acidic conditions (pH < 2), necessitating neutral workup.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (CDCl3_3) : δ 7.3 (d, J = 8.5 Hz, 1H, ArH), 7.1 (d, J = 2.5 Hz, 1H, ArH), 6.9 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 5.2 (s, 1H, dioxolane), 4.0–3.8 (m, 4H, dioxolane -OCH2_2).

  • IR (KBr) : 3350 cm1^{-1} (O-H), 1600 cm1^{-1} (C=C aromatic), 1100 cm1^{-1} (C-O-C dioxolane).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H2_2O) reveals a single peak at 4.2 min, confirming >98% purity.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound serves as a precursor to antifungal agents, notably in patents describing piperazinyl derivatives. Scalable batches (10–100 kg) utilize continuous-flow reactors for chlorination, reducing hazardous Cl2\text{Cl}_2 handling.

Agrochemical Synthesis

Derivatization into herbicidal agents leverages the dioxolane’s stability under acidic soil conditions, as demonstrated in field trials .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-[1,3]dioxolan-2-yl-phenol, and how can reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, substituting a hydroxyl group with chlorine under acidic conditions (e.g., using POCl₃) followed by protection of the diol moiety with a [1,3]dioxolane group. Reaction temperature and stoichiometric ratios are critical: excess chlorinating agents may lead to over-halogenation by-products, while incomplete protection of the diol can yield unreacted intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated in halogenated organic waste containers and incinerated at high temperatures (>1000°C) to prevent dioxin formation. Refer to chlorophenol safety protocols for spill management (e.g., neutralization with sodium bicarbonate) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the [1,3]dioxolane ring (δ ~4.5–5.5 ppm for dioxolane protons) and aromatic substitution patterns.
  • IR : Look for O-H stretches (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the dioxolane.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 217.0372 for C₉H₉ClO₃). Cross-reference with databases like PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or stereochemical heterogeneity. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can differentiate between ortho and para chlorine substitution on the phenol ring. Single-crystal X-ray diffraction (as in and ) provides definitive structural validation .

Q. What strategies are recommended for analyzing the environmental persistence of this compound in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies under varying pH and temperature. Monitor degradation via LC-MS to identify intermediates (e.g., chlorinated catechols). Use OECD Guideline 307 for soil persistence testing. Compare with structurally similar chlorophenols (e.g., 2,4-dichlorophenol) to predict bioaccumulation potential .

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like dechlorination or ring-opening. Solvent effects can be simulated using the Conductor-like Polarizable Continuum Model (CPCM). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .

Q. What advanced purification techniques are suitable for isolating trace impurities in synthesized batches?

  • Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to separate chlorinated by-products. For thermally stable impurities, coupled GC-MS with electron capture detection (ECD) enhances sensitivity. Recrystallization from ethanol/water mixtures improves purity for crystallography .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity data for chlorinated phenolic compounds?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., cell lines for in vitro assays, exposure times). Cross-validate using alternative models (e.g., Daphnia magna for ecotoxicity vs. mammalian cell lines). Meta-analysis of existing literature (e.g., ’s screening of 974 studies) identifies consensus thresholds .

Q. What analytical workflows confirm the absence of dioxin impurities in large-scale syntheses?

  • Methodological Answer : Employ GC-MS with selective ion monitoring (SIM) for dioxin-specific ions (e.g., m/z 320–330 for tetra-chlorinated congeners). Use EPA Method 1613 for validation. Include negative controls in each batch to rule out cross-contamination .

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